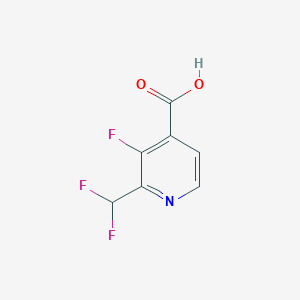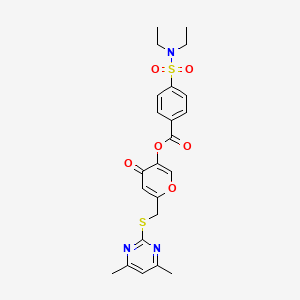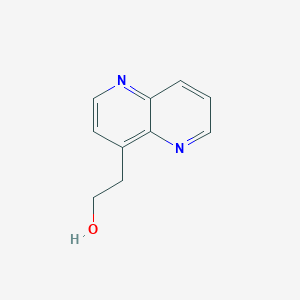![molecular formula C25H27N5 B2387559 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890638-95-6](/img/structure/B2387559.png)
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H27N5 and its molecular weight is 397.526. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A significant area of research involving pyrazolo[1,5-a]pyrimidine derivatives focuses on their synthesis and evaluation for various biological activities. One study detailed the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through a series of chemical reactions and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their structure-activity relationships (Rahmouni et al., 2016).
Nonsteroidal Anti-inflammatory Properties
Another study explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, identifying them as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) without ulcerogenic activity. The study synthesized various pyrazolo[1,5-a]pyrimidines and tested their anti-inflammatory efficacy, finding some derivatives with activity surpassing traditional NSAIDs like phenylbutazone and indomethacin, but without their associated gastrointestinal side effects (Auzzi et al., 1983).
Antimicrobial and Anticancer Activities
Research has also been conducted on the antimicrobial and anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. A variety of new derivatives were synthesized and tested against various bacterial and fungal strains, with some showing promising antimicrobial properties. Additionally, certain derivatives exhibited significant anticancer activity, demonstrating the potential of pyrazolo[1,5-a]pyrimidine compounds in developing new therapeutic agents (Shaaban et al., 2019).
In Vitro Anthelmintic Activity
The anthelmintic activity of new pyrazolo[1,5-a]pyrimidines against Nippostrongylus brasiliensis was investigated, revealing moderate activity in vitro. This research suggests potential applications of these compounds in treating parasitic worm infections, highlighting another avenue of therapeutic exploration (Quiroga et al., 1999).
Analgesic and Anti-inflammatory Evaluation
Further studies have synthesized fused heterocyclic ring systems incorporating the phenylsulfonyl moiety into the pyrazolo[1,5-a]pyrimidine structure, assessing their analgesic and anti-inflammatory activities. Some compounds showed exceptional analgesic activity comparable to or better than indomethacin, a widely used anti-inflammatory drug, indicating the potential for developing new pain management therapies (Shaaban et al., 2008).
Propriétés
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-9-11-21(12-10-18)24-20(3)27-30-23(17-19(2)26-25(24)30)29-15-13-28(14-16-29)22-7-5-4-6-8-22/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELYCKVVWGWAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2387481.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2387484.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)

![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
